molecular formula C8H12Cl2O2 B12662682 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one CAS No. 34619-37-9

5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one

Cat. No.: B12662682
CAS No.: 34619-37-9
M. Wt: 211.08 g/mol
InChI Key: JAPULIJSISIKSZ-UHFFFAOYSA-N
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Description

5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans It is characterized by a five-membered ring structure containing two chlorine atoms and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted precursors and chlorinating agents.

    Cyclization: The formation of the dihydrofuran ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the formation of reduced furan derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(3H)-one derivatives, while substitution reactions can produce a variety of functionalized furans.

Scientific Research Applications

5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its potential as a therapeutic agent.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichlorodihydrofuran-2(3H)-one: Lacks the butyl side chain, resulting in different chemical properties and reactivity.

    5-Butyl-2,2-dichlorodihydrofuran-3(2H)-one: Similar structure but with different positioning of chlorine atoms and functional groups.

Uniqueness

5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a butyl side chain

Properties

CAS No.

34619-37-9

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

5-butyl-3,3-dichlorooxolan-2-one

InChI

InChI=1S/C8H12Cl2O2/c1-2-3-4-6-5-8(9,10)7(11)12-6/h6H,2-5H2,1H3

InChI Key

JAPULIJSISIKSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C(=O)O1)(Cl)Cl

Origin of Product

United States

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